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molecular formula C14H12O2 B094509 alpha-naphthyl methacrylate CAS No. 19102-44-4

alpha-naphthyl methacrylate

Cat. No. B094509
M. Wt: 212.24 g/mol
InChI Key: HVYCQBKSRWZZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06168897A

Procedure details

0.3 mol of 2-naphthyl methacrylate and 0.7 mol of tert-butyl methacrylate were mixed with 200 g of toluene, and 2 g of azoisobutylonitrile (AIBN) was added thereto. The mixed system was heated at a temperature of 70° C. for 8 hours and then purified by dropping it into acetone-methanol solvent, to obtain a copolymer of naphthyl methacrylate and tert-butyl methacrylate (Resin A).
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1)(=O)C(C)=C.[C:17]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[C:18]([CH3:20])=[CH2:19].CC(N=NC(C#N)(C)C)(C#N)C>C1(C)C=CC=CC=1>[C:17]([O:22][C:10]1[C:9]2[C:14](=[CH:15][CH:16]=[CH:7][CH:8]=2)[CH:13]=[CH:12][CH:11]=1)(=[O:21])[C:18]([CH3:20])=[CH2:19].[C:17]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[C:18]([CH3:20])=[CH2:19]

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1=CC2=CC=CC=C2C=C1
Name
Quantity
0.7 mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C)(C)C
Name
Quantity
2 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06168897A

Procedure details

0.3 mol of 2-naphthyl methacrylate and 0.7 mol of tert-butyl methacrylate were mixed with 200 g of toluene, and 2 g of azoisobutylonitrile (AIBN) was added thereto. The mixed system was heated at a temperature of 70° C. for 8 hours and then purified by dropping it into acetone-methanol solvent, to obtain a copolymer of naphthyl methacrylate and tert-butyl methacrylate (Resin A).
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1)(=O)C(C)=C.[C:17]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[C:18]([CH3:20])=[CH2:19].CC(N=NC(C#N)(C)C)(C#N)C>C1(C)C=CC=CC=1>[C:17]([O:22][C:10]1[C:9]2[C:14](=[CH:15][CH:16]=[CH:7][CH:8]=2)[CH:13]=[CH:12][CH:11]=1)(=[O:21])[C:18]([CH3:20])=[CH2:19].[C:17]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[C:18]([CH3:20])=[CH2:19]

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1=CC2=CC=CC=C2C=C1
Name
Quantity
0.7 mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C)(C)C
Name
Quantity
2 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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